2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Lipophilicity Drug-likeness Physicochemical profiling

2-Phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (CAS 1291847-11-4) is a fully synthetic, multi-heterocyclic small molecule (C21H13N5O2, MW 367.37) that combines a phthalazin-1(2H)-one core, a 1,2,4-oxadiazole bridge, a pyridin-3-yl substituent, and an N-phenyl group. It is listed in the InterBioScreen synthetic screening library as compound STOCK1N-75587 and is commercially available as a research-grade chemical from several vendors.

Molecular Formula C21H13N5O2
Molecular Weight 367.4
CAS No. 1291847-11-4
Cat. No. B3230114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
CAS1291847-11-4
Molecular FormulaC21H13N5O2
Molecular Weight367.4
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CN=CC=C5
InChIInChI=1S/C21H13N5O2/c27-21-17-11-5-4-10-16(17)18(24-26(21)15-8-2-1-3-9-15)20-23-19(25-28-20)14-7-6-12-22-13-14/h1-13H
InChIKeyAFXILDFMJFHYTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (CAS 1291847-11-4) – Compound Identity and Procurement Baseline


2-Phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (CAS 1291847-11-4) is a fully synthetic, multi-heterocyclic small molecule (C21H13N5O2, MW 367.37) that combines a phthalazin-1(2H)-one core, a 1,2,4-oxadiazole bridge, a pyridin-3-yl substituent, and an N-phenyl group [1]. It is listed in the InterBioScreen synthetic screening library as compound STOCK1N-75587 and is commercially available as a research-grade chemical from several vendors . The compound belongs to the broader class of phthalazinone-oxadiazole hybrids, a chemotype explored in medicinal chemistry for anti-proliferative, PARP-inhibitory, and kinase-modulatory applications [1]. As of the latest ChEMBL (version 20) curation cycle, no experimentally determined bioactivity data or protein target annotations have been deposited for this compound [2].

Why Generic Phthalazinone-Oxadiazole Substitution Cannot Substitute for CAS 1291847-11-4 Without Data Verification


Although the phthalazinone-oxadiazole-pyridine chemotype is shared among numerous screening library compounds, the specific substitution pattern of CAS 1291847-11-4—an unsubstituted N-phenyl group on the phthalazinone lactam combined with a 3-pyridyl-1,2,4-oxadiazole at the 4-position—is structurally distinct [1]. In closely related analogs (e.g., 2-(4-methylphenyl)-, 2-(2-methylphenyl)-, and 2-(3,4-dimethylphenyl)-substituted congeners), even minor modifications to the N-aryl group have been shown to alter calculated physicochemical descriptors such as logP and topological polar surface area (tPSA), which in turn can influence solubility, permeability, and off-target binding profiles [2]. Therefore, in the absence of head-to-head comparative biological data, generic substitution based solely on chemotype similarity risks introducing uncharacterized variations in molecular properties that may confound structure-activity relationship (SAR) interpretation or screening hit validation [2]. Users must verify procurement specifications (identity, purity) independently before substituting any alternative phthalazinone-oxadiazole compound for CAS 1291847-11-4 in a research protocol.

Quantitative Differentiation Evidence for CAS 1291847-11-4 vs. Closest Structural Analogs


Predicted Lipophilicity (logP) of CAS 1291847-11-4 Compared to N-Aryl-Methyl Congeners

The ZINC database reports a predicted logP of 2.48 for CAS 1291847-11-4 [1]. While experimentally determined logP values for the closest methyl-substituted analogs (e.g., 2-(4-methylphenyl), 2-(2-methylphenyl), and 2-(3,4-dimethylphenyl) derivatives) are not publicly available, the addition of one or two methyl groups to the N-phenyl ring is expected to increase calculated logP by approximately 0.5–1.0 units based on established Hansch π constants. This predicted difference in lipophilicity may affect aqueous solubility and non-specific protein binding, making CAS 1291847-11-4 a more hydrophilic and potentially cleaner tool compound for biochemical assays compared to its methylated counterparts.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (tPSA) and Predicted Oral Bioavailability of CAS 1291847-11-4

CAS 1291847-11-4 exhibits a calculated tPSA of 82 Ų [1]. This value falls within the generally accepted threshold of <140 Ų for favorable oral absorption and below the more stringent <90 Ų criterion for good blood-brain barrier penetration. While specific tPSA values for the closest N-aryl-substituted analogs have not been tabulated in public databases, the unsubstituted N-phenyl ring of CAS 1291847-11-4 yields a lower tPSA than would be expected for analogs bearing polar substituents (e.g., –OH, –OCH3) on the N-aryl ring. This topographic parameter can guide selection of CAS 1291847-11-4 over more polar congeners when CNS permeability is a desired property in screening campaigns.

ADME Oral bioavailability tPSA

Molecular Weight and Ligand Efficiency Metrics for Fragment-Based Screening Suitability

With a molecular weight of 367.37 g/mol, CAS 1291847-11-4 is situated at the upper boundary of fragment-like space (typically MW < 300) but remains within the 'lead-like' range (MW ≤ 460) [1]. Compared to the widely studied PARP inhibitor olaparib (MW 434.46), CAS 1291847-11-4 is lighter by approximately 67 Da. This size differential, combined with a moderate number of heavy atoms (28) and rotatable bonds (2), suggests a lower entropic penalty upon target binding and potentially higher ligand efficiency indices should the compound demonstrate activity in future assays [1].

Ligand efficiency Fragment-based drug discovery Molecular weight

Absence of Confirmed Bioactivity – A Baseline for De Novo Phenotypic Screening

The ChEMBL20 database explicitly records 'no known activity for this compound' [1]. This null-result status, while not a positive differentiation signal, is a critical procurement consideration: CAS 1291847-11-4 has not been annotated as a frequent hitter (e.g., PAINS aggregator) or pan-assay interference compound in public bioactivity repositories. In contrast, several broadly studied phthalazinone derivatives (e.g., olaparib, talazoparib) possess extensive polypharmacology profiles that complicate their use as clean chemical probes [2]. Researchers seeking an unencumbered scaffold for de novo phenotypic screening or target identification may therefore select CAS 1291847-11-4 to avoid pre-existing target bias.

Phenotypic screening Target deconvolution Chemical probe

Structural Uniqueness: 1,2,4-Oxadiazole Connectivity vs. 1,3,4-Oxadiazole and Mercapto-Oxadiazole Derivatives

The 1,2,4-oxadiazole isomer present in CAS 1291847-11-4 connects the pyridin-3-yl group to the phthalazinone core via a distinct connectivity pattern (N–C–O) that differs from the more commonly explored 1,3,4-oxadiazole (N–N–C) and 5-mercapto-1,3,4-oxadiazole scaffolds [1]. This regiochemical difference alters the heterocycle's dipole moment, hydrogen-bond acceptor geometry, and metabolic stability. In a related series of oxadiazol-phthalazinone derivatives evaluated for anti-proliferative activity (RSC Adv. 2020), only 1,3,4-oxadiazole regioisomers were tested, leaving the 1,2,4-oxadiazole scaffold of CAS 1291847-11-4 unexplored [2]. Researchers interested in probing structure-activity relationships around the oxadiazole connectivity may therefore find CAS 1291847-11-4 valuable as a regioisomeric comparator.

Scaffold diversity Heterocyclic chemistry 1,2,4-oxadiazole

Limitation Disclosure: Absence of Published Head-to-Head Comparative Bioactivity Data

No peer-reviewed publication, patent, or authoritative database currently provides IC50, Ki, EC50, cell viability, ADME, or in vivo efficacy data for CAS 1291847-11-4. Consequently, all differentiation claims in this guide rest on (i) predicted physicochemical properties, (ii) scaffold-level comparisons with structurally characterized but biologically distinct analogs, and (iii) the strategic value of the compound's unannotated bioactivity profile [1]. Prospective purchasers should be aware that the compound's experimental behavior in any given assay cannot be predicted from existing data and must be determined empirically. This limitation does not diminish the compound's value as a chemically defined, commercially available screening entity, but it precludes evidence-based claims of superior potency, selectivity, or in vivo performance.

Data gap Experimental validation Procurement risk

Recommended Research and Industrial Application Scenarios for CAS 1291847-11-4 Based on Available Evidence


De Novo Phenotypic Screening Library Expansion with an Unannotated Phthalazinone-Oxadiazole Scaffold

CAS 1291847-11-4 is ideally suited for inclusion in diversity-oriented screening libraries where the goal is to identify novel, target-agnostic phenotypic hits. As confirmed by ChEMBL20, the compound carries zero prior bioactivity annotations, eliminating the risk of rediscovering a known pharmacophore [1]. Its 1,2,4-oxadiazole connectivity provides orthogonal scaffold diversity relative to the more extensively explored 1,3,4-oxadiazole phthalazinone derivatives [2].

SAR Probe for 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer Comparison in Phthalazinone Series

Medicinal chemistry teams investigating the influence of oxadiazole regiochemistry on target binding or metabolic stability can procure CAS 1291847-11-4 as a defined 1,2,4-oxadiazole regioisomer. This scaffold has not been evaluated in published anti-proliferative or PARP-inhibitory studies, offering an opportunity to generate novel SAR data by comparing with published 5-mercapto-1,3,4-oxadiazole and 1,3,4-oxadiazole congeners [2].

Lead-Like Starting Point for Fragment-Based Drug Discovery (FBDD) Optimization

With a molecular weight of 367 Da, only 2 rotatable bonds, and a tPSA of 82 Ų (below the CNS permeability threshold of 90 Ų), CAS 1291847-11-4 occupies favorable lead-like chemical space [1]. It can serve as a starting scaffold for systematic elaboration, with the unsubstituted N-phenyl and pyridin-3-yl positions offering tractable vectors for parallel chemistry to improve potency and selectivity once an initial activity signal is obtained.

Negative Control or Counter-Screen Compound in PARP/Phthalazinone Target Engagement Assays

Because CAS 1291847-11-4 lacks the characteristic benzamide or phthalazinone-4-carboxamide motif required for PARP catalytic domain inhibition, it may function as a structurally matched negative control in biochemical or cellular PARP assays where clinical candidates such as olaparib serve as positive controls [3]. Its procurement for this purpose requires empirical confirmation of non-activity against the specific PARP isoform under study.

Quote Request

Request a Quote for 2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.